Conjugados de Ligando-Enlazador de E3 Ligasa 12

Descripción general

Descripción

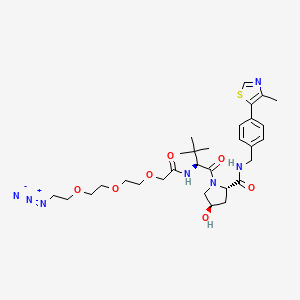

VH032-PEG3-N3 es un conjugado de ligando-linker de ligasa E3 sintetizado que incorpora el ligando de von Hippel-Lindau basado en (S,R,S)-AHPC y un linker de polietilenglicol de 3 unidades. Este compuesto se utiliza en la tecnología de quimera de direccionamiento de proteólisis (PROTAC), que es un enfoque novedoso en el descubrimiento y desarrollo de fármacos. VH032-PEG3-N3 es un reactivo de química de clic, que contiene un grupo azida que puede sufrir reacciones de cicloadición azida-alquino catalizadas por cobre .

Aplicaciones Científicas De Investigación

VH032-PEG3-N3 se utiliza ampliamente en la investigación científica, particularmente en el desarrollo de PROTAC. Estas son moléculas bifuncionales diseñadas para unirse simultáneamente a una ligasa E3 y una proteína diana, lo que lleva a la ubiquitinación de la proteína diana y su posterior degradación por el proteasoma. Esta tecnología tiene aplicaciones en:

Química: Se utiliza en la síntesis de moléculas complejas y el estudio de las interacciones proteína-ligando

Biología: Se emplea en el estudio de las vías de degradación de proteínas y el desarrollo de nuevas estrategias terapéuticas

Medicina: Se utiliza en el descubrimiento y desarrollo de fármacos, particularmente en el direccionamiento de proteínas causantes de enfermedades para su degradación

Industria: Se aplica en la producción de compuestos de alta pureza para investigación y desarrollo

Mecanismo De Acción

VH032-PEG3-N3 ejerce sus efectos uniéndose a la ligasa E3 de von Hippel-Lindau, que forma parte del sistema ubiquitina-proteasoma. Esta unión facilita el reclutamiento de proteínas diana para la ubiquitinación y su posterior degradación por el proteasoma. El grupo azida en VH032-PEG3-N3 le permite sufrir reacciones de química de clic, lo que permite la conjugación de varias moléculas al ligando de von Hippel-Lindau .

Análisis Bioquímico

Biochemical Properties

E3 ligase Ligand-Linker Conjugates 12 play a crucial role in biochemical reactions by mediating the interaction between E3 ubiquitin ligases and target proteins. The conjugates typically consist of a ligand for the E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN), and a linker that connects the ligand to a target protein-binding moiety. These interactions lead to the ubiquitination of the target protein, marking it for degradation by the proteasome. E3 ligase Ligand-Linker Conjugates 12 have been shown to interact with various proteins, including BET proteins, estrogen receptors, and androgen receptors .

Cellular Effects

E3 ligase Ligand-Linker Conjugates 12 have significant effects on various types of cells and cellular processes. By promoting the degradation of specific target proteins, these conjugates can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the degradation of BET proteins by E3 ligase Ligand-Linker Conjugates 12 can lead to changes in gene expression patterns, affecting cell proliferation and apoptosis. Additionally, the degradation of estrogen and androgen receptors can impact hormone signaling pathways, influencing cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of action of E3 ligase Ligand-Linker Conjugates 12 involves the recruitment of E3 ubiquitin ligases to target proteins, leading to their ubiquitination and degradation. The conjugates bind to the E3 ligase through their ligand moiety and to the target protein through their target-binding moiety. This brings the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of E3 ligase Ligand-Linker Conjugates 12 can change over time due to factors such as stability and degradation. Studies have shown that these conjugates can remain stable and active for extended periods, allowing for sustained degradation of target proteins. The long-term effects on cellular function can vary depending on the specific target protein and the cellular context. In some cases, prolonged degradation of a target protein may lead to compensatory mechanisms or resistance .

Dosage Effects in Animal Models

The effects of E3 ligase Ligand-Linker Conjugates 12 can vary with different dosages in animal models. At lower doses, these conjugates may effectively degrade target proteins without causing significant toxicity. At higher doses, there may be threshold effects, leading to adverse effects such as off-target protein degradation or toxicity. It is essential to carefully optimize the dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

E3 ligase Ligand-Linker Conjugates 12 are involved in metabolic pathways related to protein degradation. These conjugates interact with enzymes and cofactors involved in the ubiquitin-proteasome system, including E2 ubiquitin-conjugating enzymes and E3 ubiquitin ligases. By promoting the degradation of specific target proteins, these conjugates can affect metabolic flux and metabolite levels, influencing cellular metabolism and homeostasis .

Transport and Distribution

E3 ligase Ligand-Linker Conjugates 12 are transported and distributed within cells and tissues through interactions with transporters and binding proteins. These conjugates can be taken up by cells through endocytosis or other transport mechanisms and can accumulate in specific cellular compartments. The distribution and localization of these conjugates can influence their activity and effectiveness in degrading target proteins .

Subcellular Localization

The subcellular localization of E3 ligase Ligand-Linker Conjugates 12 can affect their activity and function. These conjugates may contain targeting signals or post-translational modifications that direct them to specific compartments or organelles within the cell. For example, some conjugates may be directed to the nucleus to degrade nuclear proteins, while others may localize to the cytoplasm or other organelles. The specific localization can influence the efficiency and specificity of target protein degradation .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de VH032-PEG3-N3 implica la incorporación del ligando de von Hippel-Lindau basado en (S,R,S)-AHPC y un linker de polietilenglicol de 3 unidades. El compuesto contiene un grupo azida, que le permite sufrir reacciones de cicloadición azida-alquino catalizadas por cobre con moléculas que contienen grupos alquino. Las reacciones de cicloadición alquino-azida promovidas por tensión también pueden ocurrir con moléculas que contienen grupos dibenzociclooctino o bicicononino .

Métodos de Producción Industrial

La producción industrial de VH032-PEG3-N3 implica la síntesis a gran escala utilizando los mismos principios que la síntesis de laboratorio. El proceso incluye la preparación del ligando de von Hippel-Lindau, el linker de polietilenglicol y el grupo azida, seguido de su conjugación en condiciones controladas para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de Reacciones

VH032-PEG3-N3 se somete a varios tipos de reacciones químicas, que incluyen:

Cicloadición azida-alquino catalizada por cobre (CuAAC): Esta reacción implica que el grupo azida de VH032-PEG3-N3 reacciona con grupos alquino en presencia de catalizadores de cobre

Cicloadición alquino-azida promovida por tensión (SPAAC): Esta reacción ocurre con moléculas que contienen grupos dibenzociclooctino o bicicononino

Reactivos y Condiciones Comunes

Cicloadición azida-alquino catalizada por cobre: Requiere catalizadores de cobre y moléculas que contienen alquinos

Cicloadición alquino-azida promovida por tensión: Requiere moléculas que contienen dibenzociclooctino o bicicononino

Principales Productos Formados

Los principales productos formados a partir de estas reacciones son los productos de cicloadición, que se utilizan en diversas aplicaciones, incluido el desarrollo de PROTAC .

Comparación Con Compuestos Similares

Compuestos Similares

VH032: Un ligando de von Hippel-Lindau utilizado en la tecnología PROTAC.

VH298: Otro ligando de von Hippel-Lindau con aplicaciones similares.

Singularidad

VH032-PEG3-N3 es único debido a su incorporación de un linker de polietilenglicol de 3 unidades y un grupo azida, que permite reacciones versátiles de química de clic. Esto lo hace altamente útil en el desarrollo de PROTAC y otras aplicaciones que requieren conjugación molecular precisa .

Propiedades

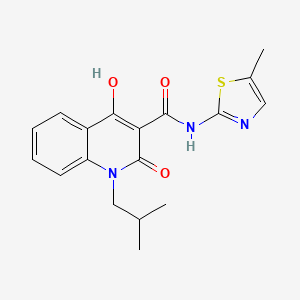

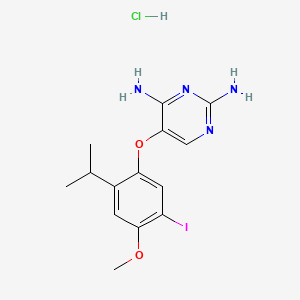

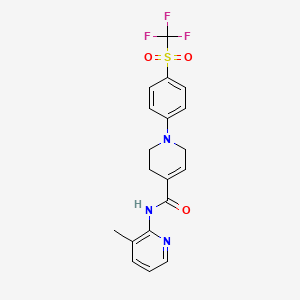

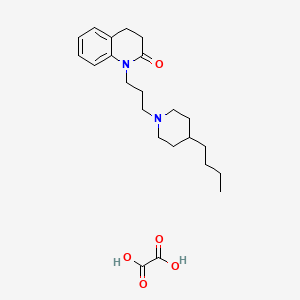

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H43N7O7S/c1-20-26(45-19-33-20)22-7-5-21(6-8-22)16-32-28(40)24-15-23(38)17-37(24)29(41)27(30(2,3)4)35-25(39)18-44-14-13-43-12-11-42-10-9-34-36-31/h5-8,19,23-24,27,38H,9-18H2,1-4H3,(H,32,40)(H,35,39)/t23-,24+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOMHQGOVGODTD-ONBPZOJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43N7O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

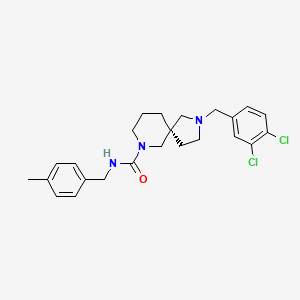

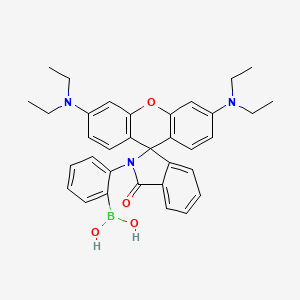

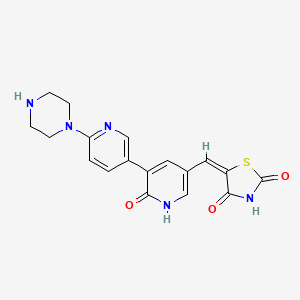

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)

![(R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560532.png)